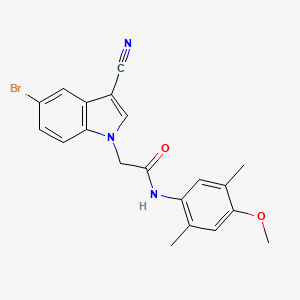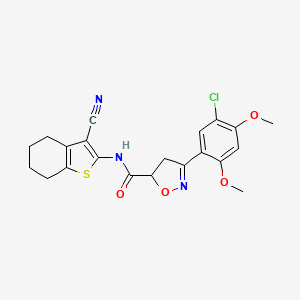
3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as CPI-455, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Mecanismo De Acción
3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting the activity of BET proteins, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of neuroinflammation. These effects are likely due to the modulation of gene expression by this compound through the inhibition of BET proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is its selectivity for BET proteins, which allows for specific modulation of gene expression. However, this compound has a relatively short half-life, which can limit its effectiveness in some experimental settings. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another area of interest is the exploration of the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on gene expression.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-6-2-1-5-12(13)14-8-15(22-20-14)16(21)19-10-11-4-3-7-18-9-11/h1-7,9,15H,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDMFGYOVVCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B4197945.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4197950.png)
![4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197972.png)

![2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4197982.png)
![3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4197996.png)

![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4198007.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4198021.png)
![N-(2-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4198023.png)

![2-[(3-bromobenzyl)oxy]benzonitrile](/img/structure/B4198035.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide](/img/structure/B4198050.png)